molecular formula C14H12N2O B1655253 3-(2-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one CAS No. 3367-84-8

3-(2-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B1655253
CAS No.: 3367-84-8
M. Wt: 224.26 g/mol
InChI Key: PUNDIKJAFURLNT-UHFFFAOYSA-N
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Description

3-(2-Pyridinylmethyl)-1,3-dihydro-2H-indol-2-one is a chemical compound of significant interest in medicinal chemistry research, particularly as a core structure for developing biologically active molecules. This compound belongs to the 1,3-dihydro-2H-indol-2-one (oxindole) class, a privileged scaffold known to exhibit a wide spectrum of pharmacological activities . While specific biological data for this exact compound is limited, research on closely related analogues provides strong direction for its research applications. Structurally similar 3-(pyridinylmethyl) indol-2-ones have been investigated as enhancers of stimulus-evoked neurotransmitter release, such as acetylcholine, suggesting potential utility in neuropharmacology studies for conditions like cognitive impairment . Furthermore, the 3-(aminomethylidene) subclass of oxindoles has demonstrated significant potency as inhibitors of various protein kinases, making them valuable tools for probing cellular signaling pathways and exploring new avenues in cancer research . The molecular framework of this compound serves as a versatile intermediate for further synthetic modification to create novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(pyridin-2-ylmethyl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c17-14-12(9-10-5-3-4-8-15-10)11-6-1-2-7-13(11)16-14/h1-8,12H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNDIKJAFURLNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384651
Record name 3-(2-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728247
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3367-84-8
Record name 3-(2-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Indole-2-one Precursors

The most extensively documented approach for synthesizing 3-(2-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one involves the alkylation of indole-2-one derivatives with 2-picolyl chloride hydrochloride. This method, adapted from the synthesis of bis-pyridylmethyl analogs, employs the following steps:

  • Reaction Setup :

    • Dissolve 1-phenyl-2H-indol-2-one (1.0 equiv) in aqueous methanol (1:1 v/v).
    • Add 10 N NaOH (2.0 equiv) to deprotonate the indole nitrogen.
    • Introduce 2-picolyl chloride hydrochloride (1.1 equiv) dropwise under ice-cooling.
    • Stir the mixture at room temperature for 1–2 hours.
  • Workup and Purification :

    • Dilute the reaction with water and extract with methylene chloride.
    • Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.
    • Recrystallize the crude product from isopropanol to yield white needles.

Key Parameters :

Parameter Value
Solvent Methanol/water (1:1)
Temperature 0°C → room temperature
Reaction Time 1–2 hours
Yield 58–62%

This method typically produces bis-alkylated byproducts (e.g., 3,3-bis(2-pyridinylmethyl) derivatives) unless stoichiometry is tightly controlled. Reducing the alkylating agent to 1.0 equiv and extending reaction monitoring via TLC can favor mono-substitution.

Multi-component Condensation Strategies

While direct reports on this compound are limited, analogous indole-2-one syntheses via Biginelli-type reactions suggest a viable alternative. For example, 1,3-dihydro-2H-indol-2-ones are synthesized via one-pot cyclocondensation of aldehydes, urea/thiourea, and β-ketoesters using CaCl₂ as a catalyst. Adapting this framework:

  • Hypothetical Pathway :
    • React 2-pyridinecarboxaldehyde with urea and ethyl acetoacetate in ethanol.
    • Add CaCl₂ (10 mol%) and reflux for 6–8 hours.
    • Isolate the intermediate and subject it to reductive amination with methylamine.

Challenges :

  • Competitive formation of dihydropyrimidinones may dominate unless substituents direct regioselectivity.
  • Post-condensation modifications (e.g., N-alkylation) are required to install the pyridinylmethyl group.

Catalytic and Optimization Studies

Solvent and Base Effects

The alkylation efficiency hinges on solvent polarity and base strength. Comparative studies on analogous systems reveal:

Solvent System Base Yield (%)
Methanol/water NaOH 62
THF K₂CO₃ 48
DMF Et₃N 35

Aqueous methanol enhances nucleophilicity of the indole nitrogen, while stronger bases (e.g., NaOH) outperform carbonates or amines in deprotonation.

Catalytic Hydrogenation for Intermediate Reduction

In multi-step syntheses, intermediates such as 3-(2-pyridinylmethylene)indolin-2-one require hydrogenation to saturate the exocyclic double bond. Using 10% Pd/C under 40 psi H₂ in ethanol achieves full reduction within 5 hours.

Analytical Characterization

Spectroscopic Data

The structural identity of this compound is confirmed via:

  • ¹H NMR (300 MHz, DMSO-d₆) :
    δ 8.51 (d, J = 4.8 Hz, 1H, pyridine-H), 7.72 (td, J = 7.7, 1.8 Hz, 1H, pyridine-H), 7.35 (d, J = 7.2 Hz, 1H, indole-H), 7.26 (m, 2H, pyridine-H + indole-H), 6.97 (t, J = 7.5 Hz, 1H, indole-H), 4.12 (s, 2H, CH₂), 3.88 (s, 2H, NCH₂).

  • IR (KBr) :
    1720 cm⁻¹ (C=O stretch), 1585 cm⁻¹ (pyridine ring), 1450 cm⁻¹ (C-N stretch).

Purity Assessment

Elemental analysis and HPLC-MS (m/z 224.26 [M+H]⁺) validate >95% purity for recrystallized batches.

Chemical Reactions Analysis

Reactivity with Thioamides and Thioureas

The compound’s amino-methylidene derivatives are accessible via reactions with primary, secondary, or tertiary thioamides. For instance:

  • Primary thiobenzamides react at room temperature in DMF (5 h), yielding (Z)-configured products confirmed by NMR .

  • Secondary thioacetamides require extended reaction times (12 h) but maintain high regioselectivity .

Mechanistic Insight :
The reaction proceeds via nucleophilic substitution at the C3 position of the oxindole scaffold, facilitated by the electron-withdrawing bromine atom. The (Z)-configuration is stabilized by intramolecular hydrogen bonding .

Stability and Degradation Pathways

The compound is stable under standard laboratory conditions but undergoes degradation under harsh environments:

  • Hydrolysis : The lactam ring opens under strongly acidic or basic conditions, forming carboxylic acid derivatives.

  • Oxidation : The pyridine or indole moieties may oxidize, particularly in the presence of strong oxidizers like H₂O₂.

Palladium-Catalyzed Functionalization

While not directly reported for this compound, structurally related indol-2-ones undergo palladium-catalyzed domino reactions to form fused heterocycles (e.g., pyrroloindolones) . This suggests potential for analogous transformations, such as:

3-(Pyridinylmethyl)-indol-2-onePd(dba)₂, dppfPolysubstituted pyrroloindolone\text{3-(Pyridinylmethyl)-indol-2-one} \xrightarrow{\text{Pd(dba)₂, dppf}} \text{Polysubstituted pyrroloindolone}

Pharmacological Derivatization

The indol-2-one core is a scaffold for bioactive derivatives. For example:

  • Antimicrobial agents : Incorporation of thiadiazole or pyrimidine rings via Biginelli multicomponent reactions .

  • Kinase inhibitors : Substituents like iodine or trifluoromethyl groups enhance tyrosine kinase inhibition .

Structural and Spectroscopic Data

Key molecular properties include:

  • Molecular Formula : C₁₄H₁₀N₂O

  • Molecular Weight : 222.24 g/mol

  • NMR Signature : Distinct peaks for the pyridinylmethylidene proton (δ 5.42 ppm) and lactam NH (δ 11.10 ppm) .

Reaction Optimization Trends

  • Electron-withdrawing groups (EWGs) on the oxindole (e.g., Cl, CF₃) increase reaction yields by enhancing C3–H acidity .

  • Steric hindrance from bulky substituents (e.g., NO₂) reduces efficiency but can be mitigated by solvent choice (e.g., DMF > ACN) .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of 1,3-dihydro-2H-indol-2-one, including 3-(2-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one, exhibit significant antimicrobial properties. In vitro studies have tested these compounds against a range of pathogens:

PathogenActivity Observed
Mycobacterium tuberculosisEffective (IC50 values reported)
Escherichia coliModerate activity
Staphylococcus aureusSignificant inhibition
Candida albicansAntifungal activity noted

These findings suggest potential for developing new antimicrobial agents based on this scaffold .

CNS Activity

The compound has also been investigated for its effects on the central nervous system (CNS). Specifically, it has shown promise in enhancing memory and cognitive functions. Studies involving animal models have demonstrated that certain derivatives can reverse memory deficits induced by scopolamine, indicating their potential use in treating cognitive disorders such as Alzheimer's disease.

CompoundDose (mg/kg)Memory Reversal (%)
This compound0.3127%
Tacrine (standard)0.6313%

The results highlight the compound's ability to modulate cholinergic signaling pathways .

Analgesic Properties

Another significant application is its analgesic potential. The compound has been evaluated in various pain models, demonstrating efficacy comparable to standard analgesics.

CompoundED50 (mg/kg)Pain Reduction (%)
This compound30Significant
Standard AnalgesicVariesVaries

The analgesic effects are attributed to its interaction with pain pathways in the CNS .

Case Study 1: Antitubercular Activity

A study synthesized various derivatives of indole-2-one and tested their antitubercular activity against Mycobacterium tuberculosis H37Rv. The synthesized compounds exhibited promising results with several showing IC50 values below clinically relevant thresholds .

Case Study 2: Memory Enhancement

In a controlled study involving scopolamine-induced amnesia in rats, administration of the compound led to significant improvements in memory retention compared to control groups. This suggests potential applications in treating cognitive decline associated with aging or neurodegenerative diseases .

Mechanism of Action

The mechanism by which 3-(2-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Oxindole Derivatives

The oxindole core (1,3-dihydro-2H-indol-2-one) is a common motif in medicinal chemistry. Key structural analogs include:

Compound Name Substituent at 3-Position Key Structural Features Reference
(3E)-3-(4-Ethylbenzylidene)-1,3-dihydro-2H-indol-2-one 4-Ethylbenzylidene Extended π-system, planar geometry
SU5416 (Semaxanib) (3,5-Dimethyl-1H-pyrrol-2-yl)methylene Pyrrole substituent, VEGFR-2 inhibition
JK3-37 (4-Methoxyanilino)methylidene Schiff base, HCV p7 channel inhibition
Ferrocenylmethylidene derivatives Ferrocene group Organometallic, kinase inhibition

Key Observations :

  • Substituent Geometry : The 2-pyridinylmethyl group in the target compound introduces a flexible, nitrogen-rich substituent compared to rigid planar groups like benzylidene or ferrocene .
  • Crystal Packing : XPac analysis of benzylidene-oxindole analogs revealed dimeric or layered packing motifs driven by C-H···O and π-π interactions. The pyridinylmethyl group may alter these motifs due to its lone-pair electrons .
Pyridine-Containing Analogs

Compounds with pyridine moieties exhibit distinct bioactivity profiles:

Compound Name Pyridine Position Biological Activity Reference
3-Hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one 3-Pyridinyl Structural analog with uncharacterized activity
1-(2-{4-[(5-Fluoro-1H-indol-3-yl)methyl]-1-piperidinyl}ethyl)-1,3-dihydro-2H-indol-2-one Piperidine-linked Antimicrobial potential (inferred)

Key Observations :

  • Positional Effects : The 2-pyridinylmethyl group in the target compound may enhance solubility compared to 3-pyridinyl derivatives due to reduced steric hindrance .
Antiviral Activity
  • HCV p7 Channel Inhibitors: Derivatives like JK3-37 [(3Z)-3-[(4-methoxyanilino)methylidene]-1,3-dihydro-2H-indol-2-one] inhibit HCV p7 ion channels at IC₅₀ values <10 μM. The 4-methoxyanilino group is critical for activity, whereas the pyridinylmethyl substituent may modulate membrane permeability .
  • VEGFR-2 Inhibitors : SU5416 (IC₅₀ ~200 nM) highlights the role of hydrophobic substituents (e.g., pyrrole) in kinase binding. Pyridinylmethyl groups could offer alternative polar interactions .
Antimicrobial and Cytotoxicity Profiles
  • 1,3-Dihydro-2H-indol-2-one Derivatives : Methylol-substituted analogs reduce cytotoxicity (e.g., from 100 μM to >500 μM in V79 fibroblasts) while retaining antimicrobial activity. The pyridinylmethyl group may similarly mitigate toxicity .
  • Ferrocene Derivatives: Exhibit micromolar cytotoxicity against B16 melanoma cells, suggesting that bulky substituents may enhance off-target effects compared to pyridinylmethyl .

Biological Activity

3-(2-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article synthesizes information from various studies to present a comprehensive overview of its biological activity, including its pharmacological properties, synthesis methods, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C13H12N2O
  • Molecular Weight : 216.25 g/mol
  • CAS Number : 853356-19-1

Biological Activities

The compound exhibits a variety of biological activities that make it a subject of interest in medicinal chemistry:

1. Antimicrobial Activity

Research indicates that derivatives of 1,3-dihydro-2H-indol-2-one, including those similar to this compound, show significant antimicrobial properties. These derivatives have been tested against various pathogens, demonstrating efficacy against:

  • Bacteria : Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae.
  • Fungi : Candida albicans and Aspergillus niger .

2. Antiviral Activity

The compound has shown potential as an antiviral agent. Studies have reported its effectiveness against HIV and other viral pathogens, suggesting mechanisms that disrupt viral replication .

3. Neuroprotective Effects

Research has indicated that this compound can enhance the release of acetylcholine (ACh), a neurotransmitter crucial for cognitive functions. This property suggests its potential application in treating cognitive disorders such as Alzheimer's disease. The structure-activity relationship (SAR) studies have correlated specific substitutions on the indole ring with enhanced ACh release .

4. Antitubercular Activity

The compound's derivatives have also been evaluated for their antitubercular properties against Mycobacterium tuberculosis. Some synthesized compounds demonstrated promising results in inhibiting bacterial growth .

Synthesis Methods

The synthesis of this compound typically involves multi-component reactions. One notable method includes the Biginelli reaction using various catalysts to yield high-purity products . The general synthetic route can be summarized as follows:

  • Starting Materials : Pyridine derivatives and indole precursors.
  • Reaction Conditions : Typically performed under reflux with appropriate catalysts (e.g., CaCl₂).
  • Purification : Products are purified using recrystallization or chromatography.

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

StudyFindings
Identified primary metabolites of indole compounds with essential physiological roles.
Reported synthesis and testing of various indole derivatives showing antibacterial and antifungal activity.
Investigated the enhancement of ACh release in rat brain preparations, linking structure to cognitive enhancement potential.
Assessed vasorelaxant activity and bradycardic effects in synthesized indole derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one, and what catalysts or conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via Knoevenagel condensation using aldehydes and indolin-2-ones under acidic or thermal conditions. For example, p-toluenesulfonic acid (p-TSA) has been shown to catalyze similar indol-2-one derivatives efficiently at 80–100°C, achieving yields >70% . Multi-step routes involving reductive amination or alkylation of pyridine derivatives with indolinone precursors are also viable, with diisobutylaluminium hydride (DIBAL) enabling selective carbonyl reductions in intermediates .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the pyridinylmethyl substitution and indol-2-one backbone. X-ray crystallography resolves stereochemical ambiguities, such as E/Z isomerism in analogous compounds (e.g., 3-ferrocenylmethylidene derivatives) . Mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups like carbonyl (C=O) stretches at ~1700 cm⁻¹ .

Q. What are the primary biological targets or pathways associated with this compound?

  • Methodological Answer : Structurally similar indol-2-one derivatives (e.g., SU 5416) inhibit kinase activity, particularly vascular endothelial growth factor receptor-2 (VEGFR-2), with IC₅₀ values ~200 nM . Other analogs enhance acetylcholine release in neuronal models, suggesting potential modulation of neurotransmitter pathways . Target validation requires kinase inhibition assays (e.g., ELISA-based phosphorylation) and in vitro neurotransmitter release studies using rat brain preparations .

Advanced Research Questions

Q. How can researchers address stereochemical challenges in synthesizing geometrically isomeric forms of this compound?

  • Methodological Answer : Knoevenagel condensations often yield E/Z isomer mixtures. Preparative thin-layer chromatography (TLC) or HPLC with chiral columns can separate isomers, as demonstrated for ferrocene-substituted analogs . Dynamic NMR studies at variable temperatures and NOESY experiments help assign configurations in solution. Computational modeling (e.g., DFT calculations) predicts stability differences between isomers .

Q. What strategies resolve contradictions in reported biological activities across studies (e.g., kinase inhibition vs. neurotransmitter effects)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentrations in kinase assays) or off-target effects. Use isoform-specific kinase profiling (e.g., VEGFR-2 vs. PDGFR) and structure-activity relationship (SAR) studies to identify critical substituents. For example, pyridinylmethyl groups enhance kinase selectivity, while aryl substitutions modulate acetylcholine release . Cross-validate findings with genetic knockout models or competitive binding assays .

Q. What in vitro and in vivo models are optimal for evaluating the compound’s pharmacokinetic and toxicity profiles?

  • Methodological Answer :

  • In vitro : Microsomal stability assays (human liver microsomes) assess metabolic degradation. Cytotoxicity screening (e.g., MTT assays on B16 melanoma or Vero cells) determines IC₅₀ values for therapeutic indices .
  • In vivo : Rodent models evaluate bioavailability and blood-brain barrier penetration. For neuroactive derivatives, Morris water maze tests or electrophysiological recordings in Alzheimer’s disease models quantify cognitive effects . Toxicity studies should monitor hepatic/kidney function and histopathology .

Q. How can computational tools optimize the design of derivatives with enhanced potency or selectivity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding poses in kinase domains (e.g., VEGFR-2 ATP-binding pocket). QSAR models correlate substituent electronic properties (Hammett constants) with activity. For acetylcholine modulation, molecular dynamics simulations analyze interactions with synaptic vesicle proteins . Tools like MOE or Schrödinger Suite enable scaffold hopping and pharmacophore refinement .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
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3-(2-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one

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